![molecular formula C12H13NO3 B13874683 Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate CAS No. 54756-29-5](/img/structure/B13874683.png)
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is an organic compound with the molecular formula C12H13NO3 It is known for its unique structure, which includes a pyridine ring and a butanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and ethyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. It also shows cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure with a pyridine ring and butanoate ester group.
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Another compound with a pyridine ring and ester group.
Uniqueness
Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54756-29-5 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-(pyridin-3-ylmethylidene)butanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-8H,3H2,1-2H3 |
Clave InChI |
WBDVKMSBTZRIJN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CN=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


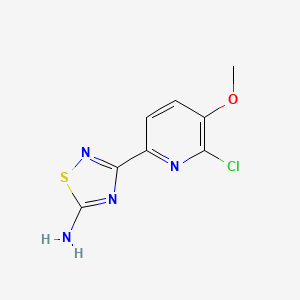
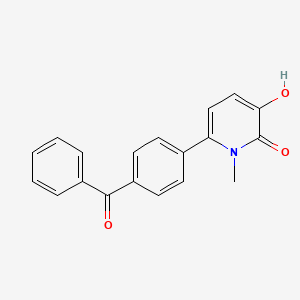
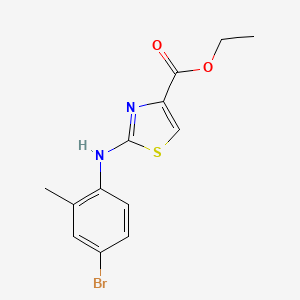
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
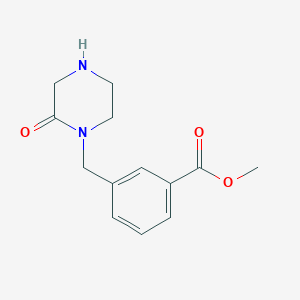
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
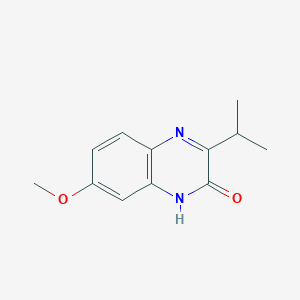
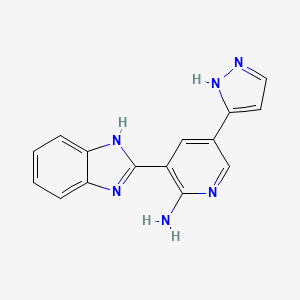
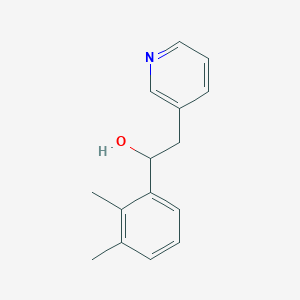
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)

![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

